3,4,5-triethoxy-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide
Overview
Description
3,4,5-triethoxy-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with triethoxy and methoxy groups, as well as a benzotriazole moiety, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-triethoxy-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the Benzotriazole Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzotriazole ring.
Substitution Reactions: Introduction of the triethoxy and methoxy groups through nucleophilic substitution reactions.
Amide Bond Formation: Coupling of the benzotriazole derivative with a benzamide precursor under conditions such as peptide coupling reagents (e.g., EDC, DCC) to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3,4,5-triethoxy-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups to their corresponding reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3,4,5-triethoxy-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to proteins or enzymes, potentially inhibiting their activity. For example, it may inhibit tubulin polymerization, leading to anti-cancer effects, or interact with microbial enzymes, resulting in antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide
- 3,4,5-triethoxy-N-(2-methoxyphenyl)benzamide
- 3,4,5-triethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide
Uniqueness
3,4,5-triethoxy-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Properties
IUPAC Name |
3,4,5-triethoxy-N-[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O5/c1-6-34-24-14-18(15-25(35-7-2)26(24)36-8-3)27(32)28-21-16-23-22(13-17(21)4)29-31(30-23)19-9-11-20(33-5)12-10-19/h9-16H,6-8H2,1-5H3,(H,28,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WODRYQQSQKYNEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC3=NN(N=C3C=C2C)C4=CC=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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